molecular formula C20H17ClN2O5S B11226129 6-chloro-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226129
M. Wt: 432.9 g/mol
InChI Key: DQUAFSLAHGOHCX-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a furan ring attached to a benzoxazine core

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine core and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and proteins critical for bacterial survival .

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and furan-containing molecules. Compared to these compounds, 4-(BENZENESULFONYL)-6-CHLORO-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H17ClN2O5S/c21-14-8-9-18-17(11-14)23(29(25,26)16-6-2-1-3-7-16)13-19(28-18)20(24)22-12-15-5-4-10-27-15/h1-11,19H,12-13H2,(H,22,24)

InChI Key

DQUAFSLAHGOHCX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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